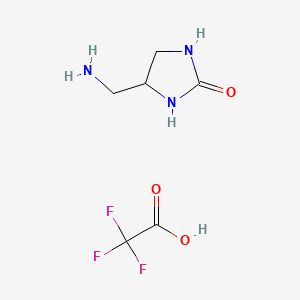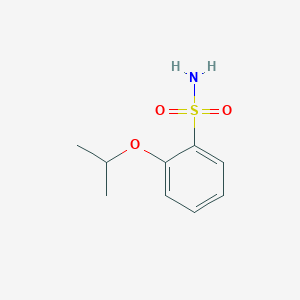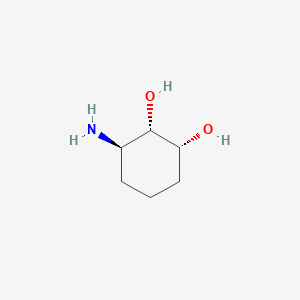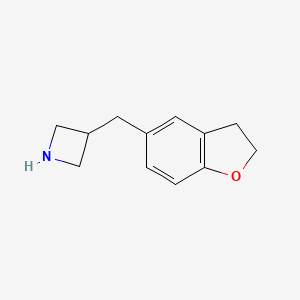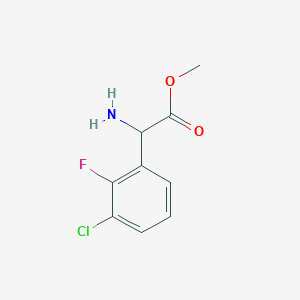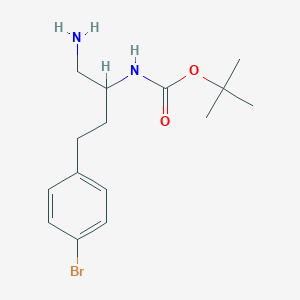
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is an organic compound with the molecular formula C10H15NO2S This compound features a butanoate ester functional group, an amino group, and a thiophene ring substituted with a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst such as sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.
Nucleophilic Substitution: The ester undergoes nucleophilic substitution with 4-aminobutanol in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Methyl 4-hydroxy-4-(5-methylthiophen-2-yl)butanoate.
Substitution: Various amide derivatives depending on the electrophile used.
科学研究应用
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the thiophene ring can participate in π-π interactions.
相似化合物的比较
Similar Compounds
Methyl 4-amino-4-phenylbutanoate: Similar structure but with a phenyl ring instead of a thiophene ring.
Ethyl 4-amino-4-(5-methylthiophen-2-yl)butanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to phenyl or other aromatic rings. This uniqueness makes it valuable in the synthesis of compounds with specific electronic or biological activities.
属性
分子式 |
C10H15NO2S |
|---|---|
分子量 |
213.30 g/mol |
IUPAC 名称 |
methyl 4-amino-4-(5-methylthiophen-2-yl)butanoate |
InChI |
InChI=1S/C10H15NO2S/c1-7-3-5-9(14-7)8(11)4-6-10(12)13-2/h3,5,8H,4,6,11H2,1-2H3 |
InChI 键 |
YVIBAOIVAZICLH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(S1)C(CCC(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Morpholin-4-Yl)propyl]-1,2,3,4-Tetrahydroisoquinolin-8-Amine](/img/structure/B13531786.png)


![1,4-Dimethyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13531799.png)

